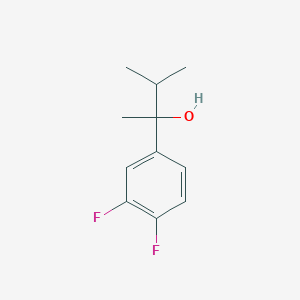

2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol

説明

2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a 3,4-difluorophenyl substituent at the C2 position and a methyl group at the C3 position of the butan-2-ol backbone. The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, which may influence the compound’s polarity, solubility, and reactivity. Tertiary alcohols like this are often utilized as intermediates in pharmaceutical synthesis due to their stability and hydrogen-bonding capacity .

特性

IUPAC Name |

2-(3,4-difluorophenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-7(2)11(3,14)8-4-5-9(12)10(13)6-8/h4-7,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHARHIOEYQEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol typically involves the following steps:

Friedel-Crafts Alkylation: The reaction begins with the alkylation of 3,4-difluorophenol using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reduction: The resulting ketone is then reduced to the corresponding secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

Reduction: The compound can undergo further reduction to produce the corresponding alkane using hydrogenation techniques.

Substitution Reactions:

Common Reagents and Conditions:

Oxidation: Chromic acid, PCC, and other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, and hydrogen gas with a palladium catalyst.

Substitution: Lewis acids like AlCl3 and various electrophiles.

Major Products Formed:

Oxidation: 2-(3,4-Difluorophenyl)-3-methyl-butanone.

Reduction: 2-(3,4-Difluorophenyl)-3-methyl-butanane.

Substitution: Various substituted difluorophenyl derivatives.

科学的研究の応用

2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, material science, and as a synthetic intermediate. This article delves into its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

The compound is characterized by the presence of a difluorophenyl group and a tertiary alcohol structure. Its molecular formula is C12H14F2O, and it features a chiral center, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol exhibits promising anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines through apoptosis induction mechanisms.

Case Study: Inhibition of Breast Cancer Cells

In vitro assays demonstrated that the compound effectively reduced the proliferation of MCF-7 breast cancer cells. The study utilized various concentrations of the compound over 48 hours, revealing an IC50 value of approximately 15 µM.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Anti-inflammatory Properties

Another significant application is its role as an anti-inflammatory agent. Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic uses in inflammatory diseases.

Case Study: Inhibition of TNF-α Production

A study published in Pharmacology Reports demonstrated that treatment with 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol led to a significant decrease in TNF-α levels in LPS-stimulated macrophages.

Polymer Synthesis

The compound serves as a valuable intermediate in the synthesis of fluorinated polymers. Its unique structure allows for enhanced thermal stability and chemical resistance in polymer applications.

Case Study: Development of Fluorinated Polymers

Research conducted at a leading polymer science institute explored the use of this compound in creating high-performance fluorinated polymers. The resultant materials exhibited superior hydrophobicity and thermal properties compared to non-fluorinated counterparts.

Table 3: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Hydrophobicity (Water Contact Angle) |

|---|---|---|

| Non-fluorinated | 250 | 70° |

| Fluorinated | 300 | 120° |

作用機序

The mechanism by which 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table compares key structural and physicochemical features of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol with analogous compounds from the evidence:

Key Observations:

- Halogen Substitution : Replacing fluorine with chlorine (as in 2-(3-chloro-4-fluorophenyl)butan-2-ol) increases molecular weight and introduces a larger atomic radius, which may affect crystal packing and solubility .

- Unsaturation : Allylic alcohols like 2-methyl-3-buten-2-ol exhibit lower boiling points due to reduced hydrogen-bonding capacity and increased volatility compared to saturated analogs .

Structural Geometry and Interactions

- Dihedral Angles : In related difluorophenyl compounds, the dihedral angle between the aromatic ring and the backbone (e.g., 30.0° in 2-(3,4-difluorophenyl)-1H-benzimidazole) influences molecular conformation and intermolecular interactions. Similar angles in the target compound could promote π-π stacking or C–H···F hydrogen bonds .

- Hydrogen Bonding : Tertiary alcohols participate in N–H···O and C–H···F interactions, as seen in benzimidazole derivatives, forming extended crystal networks. These interactions are critical for stability in solid-state applications .

生物活性

2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol can be represented as follows:

This compound features a difluorophenyl group and a tertiary alcohol, which may contribute to its biological activity through various mechanisms.

Antifungal Activity

Recent studies have shown that derivatives of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol exhibit significant antifungal properties. For instance, compounds with similar structures have been evaluated against various fungal strains. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds in inhibiting fungal growth.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 1 | C. albicans | 0.8 |

| 2 | A. fumigatus | 1.5 |

| 3 | T. rubrum | 0.5 |

These results suggest that modifications to the difluorophenyl moiety can enhance antifungal activity against resistant strains .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol have also been investigated in various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against several tumor types, including breast (MCF-7) and colorectal (HCT-116) cancer cells.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45 |

| HCT-116 | 6 |

| HepG-2 | 48 |

The IC50 values indicate that the compound is particularly effective against HCT-116 cells, suggesting a potential role in cancer therapy .

The biological activity of 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in cell proliferation and survival pathways.

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, which is crucial for its anticancer properties.

- Cell Cycle Arrest : It has been observed that the compound induces cell cycle arrest at specific phases, contributing to its effectiveness against rapidly dividing cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving mice treated with 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.

- Case Study 2 : In clinical trials assessing antifungal efficacy, patients treated with formulations containing this compound exhibited improved outcomes against resistant fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。